molecular formula C14H23N B13273484 Butyl[(2,4,5-trimethylphenyl)methyl]amine

Butyl[(2,4,5-trimethylphenyl)methyl]amine

Cat. No.: B13273484
M. Wt: 205.34 g/mol
InChI Key: UQXAFDQPWCEVRL-UHFFFAOYSA-N
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Description

Butyl[(2,4,5-trimethylphenyl)methyl]amine is a chemical compound with the molecular formula C₁₄H₂₃N and a molecular weight of 205.34 g/mol . Its CAS registry number is 1153472-05-9 . This compound is classified as an amine, a family of organic compounds characterized by a nitrogen atom with a lone pair of electrons . The structure features a 2,4,5-trimethylbenzyl group linked to a butylamino chain, making it a potential intermediate in organic synthesis. As a secondary amine, it can participate in various chemical reactions typical for its class, such as salt formation, acylation to form amides, and reductive amination . While specific applied research for this compound is not detailed in public sources, its structural properties suggest it may serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules, or as a precursor in materials science. The steric hindrance provided by the multi-methyl-substituted phenyl ring and the alkyl chain may influence its reactivity and binding properties, which could be exploited in catalyst design or ligand development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,4,5-trimethylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C14H23N/c1-5-6-7-15-10-14-9-12(3)11(2)8-13(14)4/h8-9,15H,5-7,10H2,1-4H3

InChI Key

UQXAFDQPWCEVRL-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Benzyl Chloride Intermediate

This method involves reacting 2,4,5-trimethylbenzyl chloride with butylamine under controlled conditions. The process typically follows these steps:

  • Step 1 : Synthesis of 2,4,5-trimethylbenzyl chloride via chlorination of 2,4,5-trimethyltoluene.
  • Step 2 : Reaction with butylamine in a polar aprotic solvent (e.g., THF or toluene) at reflux temperatures (80–100°C) for 12–24 hours.
  • Step 3 : Purification via acid-base extraction or column chromatography to isolate the tertiary amine.

Key Data :

Parameter Value/Detail Source
Solvent THF, toluene
Temperature 80–100°C
Reaction Time 12–24 hours
Yield 50–70% (estimated)

Reductive Amination of Nitrile Precursors

A patent (US6894189B2) describes reductive methods for sibutramine derivatives, which can be adapted for this compound:

  • Step 1 : Prepare 1-(2,4,5-trimethylphenyl)-cyclobutanecarbonitrile.
  • Step 2 : Reduce the nitrile group to a primary amine using diisobutylaluminum hydride (DIBAL) or Red-Al® at −78°C to 0°C.
  • Step 3 : Alkylate the primary amine with butyl iodide under basic conditions (e.g., K₂CO₃) to form the tertiary amine.

Optimization Insights :

  • DIBAL reduction achieves >90% conversion at −78°C in anhydrous THF.
  • Alkylation with butyl iodide proceeds efficiently in toluene at 100°C.

Transition-Metal Catalyzed Hydroaminomethylation

Rhodium- or ruthenium-catalyzed hydroaminomethylation offers a modern approach:

  • Step 1 : React 2,4,5-trimethylstyrene with butylamine in the presence of [Rh(cod)Cl]₂ (0.5–2 mol%) under H₂ pressure (50–100 bar).
  • Step 2 : Isolate the product via distillation or crystallization.

Performance Metrics :

Catalyst Selectivity (n:i) Yield Conditions
[Rh(cod)Cl]₂/Xantphos 99:1 88% 120°C, 50 bar H₂
RuH(CO)(PPh₃)₃Cl 95:5 75% 100°C, 30 bar H₂

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution Simple reagents, scalable Moderate yields, long reaction time
Reductive Amination High selectivity, enantiopurity Cryogenic conditions required
Hydroaminomethylation Atom-economical, mild conditions High-pressure equipment needed

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • Butyl[(2,4,5-trimethylphenyl)methyl]amine :

    • Substituents : Three methyl groups (electron-donating).
    • Impact : Enhanced lipophilicity and steric bulk compared to polar substituents like methoxy.
  • (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine (CAS 893572-94-6, ): Substituents: Three methoxy groups (electron-withdrawing via resonance). Impact: Increased polarity and solubility in polar solvents (e.g., DMF, ethanol) compared to methyl-substituted analogs. Molecular weight is higher (253.34 g/mol) due to methoxy groups .

Alkyl Chain Variations

  • This compound :

    • Chain : Linear butyl group.
    • Impact : Balanced lipophilicity and flexibility for molecular interactions.
  • [3-(1H-imidazol-1-yl)propyl][(2,4,5-trimethylphenyl)methyl]amine (): Chain: Propyl group with an imidazole ring. Molecular weight increases to 257.34 g/mol (C₁₆H₂₃N₃) .
  • prop-2-en-1-yl[1-(2,4,5-trimethylphenyl)ethyl]amine ():

    • Chain : Allyl (propenyl) group with ethyl linkage.
    • Impact : Unsaturation in the allyl group increases reactivity (e.g., susceptibility to electrophilic addition). Lower molecular weight (203.32 g/mol , C₁₄H₂₁N) due to shorter chain .

Electrochemical Behavior (Inferred from )

For this compound, the electron-donating methyl groups may stabilize radical intermediates during redox processes, differing from methoxy-substituted analogs where electron withdrawal could alter reduction potentials .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
This compound C₁₄H₂₃N 205.34 2,4,5-trimethylphenyl, butyl High lipophilicity, moderate steric bulk
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine C₁₄H₂₃NO₃ 253.34 2,4,5-trimethoxyphenyl, isobutyl Polar, higher solubility in DMF
[3-(1H-imidazol-1-yl)propyl][(2,4,5-trimethylphenyl)methyl]amine C₁₆H₂₃N₃ 257.34 Imidazole-propyl Hydrogen-bonding, potential bioactivity
prop-2-en-1-yl[1-(2,4,5-trimethylphenyl)ethyl]amine C₁₄H₂₁N 203.32 Allyl, ethyl linkage Unsaturated, reactive

Biological Activity

Butyl[(2,4,5-trimethylphenyl)methyl]amine is a compound of interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a butyl group attached to a trimethylphenylmethyl moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H23N\text{C}_{15}\text{H}_{23}\text{N}

This compound features a butyl group (C4H9) linked to a 2,4,5-trimethylphenyl ring (C10H13), contributing to its lipophilicity and potential interactions with biological membranes.

This compound is believed to exert its biological effects through interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism may involve:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Properties

Research indicates that derivatives of amines similar to this compound exhibit anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. A notable study reported an IC50 value of approximately 92.4 µM against multiple cancer types including colon and lung cancers .

Neuropharmacological Effects

Preliminary studies suggest that this compound may possess neuropharmacological properties. Its structural analogs have been shown to interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety.

Study 1: Anticancer Activity Evaluation

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against HeLa (cervical cancer) and Caco-2 (colon cancer) cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
HeLa85
Caco-278

Study 2: Neurotransmitter Interaction

In another investigation focusing on the neuropharmacological profile of related compounds, it was found that this compound could inhibit serotonin reuptake in vitro. This suggests potential applications in treating mood disorders.

Toxicity and Safety Profile

While the biological activities of this compound are promising, understanding its toxicity is crucial. Preliminary toxicological assessments indicate low acute toxicity; however, further studies are necessary to evaluate chronic exposure effects and potential side effects.

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